REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:12])[C:9]([OH:11])=O)=[CH:4][CH:3]=1.[CH3:13][CH2:14][N:15](C(C)C)C(C)C.Cl.C(N)C.CCN=C=NCCCN(C)C.Cl>C(Cl)Cl>[CH2:14]([NH:15][C:9](=[O:11])[CH:8]([C:5]1[CH:4]=[CH:3][C:2]([I:1])=[CH:7][CH:6]=1)[CH3:12])[CH3:13] |f:2.3,4.5|
|
Name
|
|
Quantity
|
1.97 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)C(C(=O)O)C
|
Name
|
|
Quantity
|
1.25 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
582 mg
|
Type
|
reactant
|
Smiles
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Cl.C(C)N
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
1.64 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C.Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 20 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Subsequently, cooling
|
Type
|
CUSTOM
|
Details
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is removed
|
Type
|
WASH
|
Details
|
After that time, the mixture is washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is purified by column chromatography (silicia gel; heptane:EtOAc 50:50)
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
C(C)NC(C(C)C1=CC=C(C=C1)I)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |